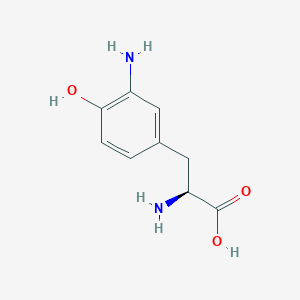

3-Amino-L-tyrosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGSZHUEECCEAP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952408 | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-34-5 | |

| Record name | 3-Aminotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-L-tyrosine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-L-tyrosine is a synthetic derivative of the proteinogenic amino acid L-tyrosine, characterized by the addition of an amino group at the third position of the phenyl ring.[1][2] This modification imparts unique chemical and biological properties, making it a molecule of significant interest in various fields of research, including oncology, neurobiology, and biotechnology. Its structural similarity to L-tyrosine allows it to interact with biological systems that recognize and process the natural amino acid, leading to a range of effects from enzyme inhibition to the induction of cellular pathways. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound, with the IUPAC name (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, is classified as a derivative of L-tyrosine, a member of phenols, and a substituted aniline.[1][2] The presence of the additional amino group on the aromatic ring significantly alters its electronic properties and potential for biological interactions compared to its parent molecule, L-tyrosine.

Data Presentation: Physicochemical Properties

The quantitative physicochemical properties of this compound and its common salt forms are summarized in the table below for easy comparison.

| Property | This compound | This compound Dihydrochloride Monohydrate | L-Tyrosine (for comparison) |

| IUPAC Name | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid[1] | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride;hydrate | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid[3] |

| Synonyms | 3-Aminotyrosine, L-3-Aminotyrosine[1] | 3-Aminotyrosine dihydrochloride | 4-Hydroxyphenylalanine[3] |

| CAS Number | 300-34-5[1] | 23279-22-3 | 60-18-4[3] |

| Molecular Formula | C₉H₁₂N₂O₃[1] | C₉H₁₂N₂O₃ · 2HCl · H₂O | C₉H₁₁NO₃[3] |

| Molecular Weight | 196.20 g/mol [1] | 287.14 g/mol | 181.19 g/mol [3] |

| Melting Point | Not available | 158-160 °C (decomposes) | 343 °C (decomposes) |

| Solubility | DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL[4] | Water: 26.91 mg/mL | Water: 0.453 g/L at 25 °C |

| pKa (predicted) | 2.15 (carboxyl) | Not available | 2.20 (carboxyl), 9.21 (amino), 10.46 (hydroxyl)[5] |

| Appearance | Solid | Solid | White solid[3] |

| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--N)N)O[1] | O.Cl.Cl.N--INVALID-LINK--C(O)=O | N--INVALID-LINK--C(O)=O[3] |

| InChI Key | POGSZHUEECCEAP-ZETCQYMHSA-N[1] | ITQBVYBSXFBTJX-QTPLPEIMSA-N | OUYCCCASQSFEME-QMMMGPOBSA-N[3] |

Note: Some data, particularly for the free base form of this compound, is limited in publicly available literature. The dihydrochloride monohydrate is the more commonly supplied form.

Spectral Data

Spectral data is crucial for the identification and characterization of this compound.

-

NMR Spectroscopy: 1H and 13C NMR spectra are available for this compound and its dihydrochloride monohydrate form.[1][6] These spectra are instrumental in confirming the molecular structure, particularly the position of the amino group on the phenyl ring.

-

IR Spectroscopy: The infrared spectrum of this compound shows characteristic peaks for the amino groups, the carboxylic acid, the hydroxyl group, and the aromatic ring.[1] The FTIR spectrum of L-tyrosine hydrochloride shows sharp lines between 2800 and 3070 cm⁻¹ corresponding to O-H and N-H stretching, a C=O vibration at 1735 cm⁻¹, and NH₃⁺ bending modes near 1598 and 1475 cm⁻¹.[7]

-

UV-Vis Spectroscopy: The UV absorption spectrum of L-tyrosine in aqueous solution typically shows absorption maxima around 223 nm and 277 nm.[8] The introduction of the 3-amino group is expected to shift these absorption maxima.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is a two-step process starting from L-tyrosine. This involves an initial nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amino group.

Caption: Synthesis of this compound from L-tyrosine.

Experimental Protocol: Nitration of L-Tyrosine to 3-Nitro-L-tyrosine

This protocol is adapted from established methods for the nitration of tyrosine.

Safety Precautions: This procedure involves the use of concentrated strong acids and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

L-Tyrosine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stir bar and stir plate

-

Ice-water bath

-

Dropping funnel

-

Beakers

-

Vacuum filtration apparatus

Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of Nitrating Mixture: In a separate cooled beaker, prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid.

-

Nitration Reaction: Add the nitrating mixture dropwise to the cooled L-tyrosine solution over a period of 30 minutes using a dropping funnel. It is critical to maintain the reaction temperature below 10 °C throughout the addition.

-

Stirring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

-

Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-Nitro-L-tyrosine will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of ice-cold deionized water. The product can be further purified by recrystallization from hot deionized water. Dry the purified yellow crystals in a vacuum oven at 50 °C to a constant weight.

Experimental Protocol: Reduction of 3-Nitro-L-tyrosine to this compound

This protocol describes a general method for the reduction of an aromatic nitro group using catalytic hydrogenation.

Safety Precautions: This procedure involves the use of hydrogen gas, which is flammable. The reaction should be carried out in a well-ventilated fume hood, and all sources of ignition should be eliminated. The catalyst can be pyrophoric and should be handled with care.

Materials:

-

3-Nitro-L-tyrosine

-

Methanol or Ethanol

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Hydrogen gas source

-

Filtration aid (e.g., Celite)

-

Rotary evaporator

Methodology:

-

Setup: To a hydrogenation flask, add 3-Nitro-L-tyrosine (1.0 g) and a suitable solvent such as methanol (50 mL).

-

Catalyst Addition: Carefully add the Pd/C catalyst (10% by weight of the starting material) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to act as an analog of L-tyrosine.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin.[9] The inhibition of tyrosinase is a major focus in the development of skin-whitening agents and treatments for hyperpigmentation.[9] this compound can act as an inhibitor of tyrosinase, likely by competing with the natural substrate, L-tyrosine, for binding to the active site of the enzyme.

Caption: Competitive inhibition of tyrosinase by this compound.

Cytotoxicity and Apoptosis Induction

Several studies have reported the cytotoxic effects of this compound against certain cell lines. For instance, it has been shown to be cytotoxic to KG-1 leukemia cells.[4] While the precise signaling pathways are still under investigation, studies on the closely related compound, 3-Nitro-L-tyrosine, suggest a potential mechanism involving the induction of apoptosis. 3-Nitro-L-tyrosine has been shown to induce apoptosis in motor neurons and dopaminergic cells.[10][11][12] This process may be mediated by its metabolism within the cell, potentially leading to the activation of caspase cascades. It is plausible that this compound could exert its cytotoxic effects through similar pro-apoptotic pathways.

Signaling Pathways

The interaction of this compound with cellular signaling pathways is an area of active research. Given its structural similarity to L-tyrosine, it may influence pathways regulated by tyrosine kinases and amino acid sensing mechanisms. L-tyrosine is a precursor for catecholamine synthesis and can influence mTOR and PI3K/Akt signaling.[13][14][15][16][17]

Putative Apoptosis Signaling Pathway

Based on studies of related nitro- and amino-tyrosine derivatives, a possible signaling pathway for the induction of apoptosis by this compound is proposed below. This pathway involves uptake by amino acid transporters, potential metabolic conversion, and subsequent activation of intrinsic apoptotic pathways.

Caption: A putative signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol provides a method for screening the inhibitory effect of this compound on tyrosinase activity using a colorimetric assay.

Caption: Workflow for a tyrosinase inhibition assay.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

This compound (test inhibitor)

-

Kojic acid (positive control inhibitor)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well clear flat-bottom plate

-

Microplate reader

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of this compound and Kojic acid in phosphate buffer.

-

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Buffer only.

-

Control (No Inhibitor): Buffer + Tyrosinase solution.

-

Test Inhibitor: Buffer + Tyrosinase solution + this compound solution.

-

Positive Control: Buffer + Tyrosinase solution + Kojic acid solution.

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode at 25°C for a set period (e.g., 30-60 minutes). The formation of dopachrome results in an increase in absorbance.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

Cytotoxicity Assay (Neutral Red Uptake)

This protocol describes a method to assess the cytotoxicity of this compound based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.

Materials:

-

Target cell line (e.g., KG-1)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plate

-

Neutral Red solution

-

Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment (for adherent cells) or recovery.

-

Treatment: Prepare a range of concentrations of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

Neutral Red Staining:

-

Remove the treatment medium and wash the cells with PBS.

-

Add medium containing a final concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.

-

-

Dye Extraction:

-

Remove the Neutral Red-containing medium and wash the cells with PBS.

-

Add the Neutral Red destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.

-

-

Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

References

- 1. 3-Aminotyrosine | C9H12N2O3 | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-L-tyrosine(621-44-3) 13C NMR spectrum [chemicalbook.com]

- 3. Tyrosine - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. activeconceptsllc.com [activeconceptsllc.com]

- 10. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of 3-nitrotyrosine induces apoptotic death in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of motor neuron apoptosis by free 3-nitro-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. youtube.com [youtube.com]

Unraveling the Red Shift: A Technical Guide to 3-Amino-L-tyrosine's Impact on Green Fluorescent Protein

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of the non-canonical amino acid 3-Amino-L-tyrosine (ATyr) into Green Fluorescent Protein (GFP) has emerged as a powerful technique for inducing a significant red shift in its fluorescence spectrum. This in-depth technical guide explores the underlying mechanisms, presents key quantitative data, details experimental protocols, and provides visual representations of the processes involved. Understanding this phenomenon opens new avenues for the development of advanced fluorescent probes and biosensors with tailored spectral properties, crucial for overcoming challenges such as autofluorescence and improving tissue penetration in imaging applications.

The Core Mechanism: A "Double-Donor" Chromophore

The red-shifted fluorescence in ATyr-modified GFP is not a result of the formation of a red fluorescent protein (RFP)-like chromophore through additional oxidation. Instead, the introduction of the amino group at the 3-position of the tyrosine residue within the GFP chromophore is sufficient to cause the dramatic spectral shift.[1] This modification creates a unique "double-donor" chromophore structure. This novel configuration elevates the ground-state energy of the chromophore and enhances intramolecular charge transfer, leading to the observed red shift in both absorbance and emission spectra.[1]

The local environment surrounding the chromophore, including the intricate hydrogen-bonding network, plays a crucial role in modulating its photophysical properties.[2] In wild-type GFP, an excited-state proton transfer (ESPT) from the chromophore's tyrosine to a proton acceptor network is responsible for its characteristic green fluorescence.[2][3] The introduction of the electron-donating amino group in ATyr alters the electronic properties of the chromophore, influencing this network and contributing to the red-shifted emission.

Quantitative Spectroscopic Data

The incorporation of this compound into GFP and its variants leads to significant changes in their spectral properties. The following table summarizes key quantitative data for ATyr-modified circularly permuted GFP (cpGFP) variants.

| Protein Variant | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reference |

| aY-cpGFP | 525 | 590 | 25,000 | 0.10 | [1] |

| R-aY-cpFP0.1 | 535 | 595 | 55,000 | 0.15 | [1] |

| O-aY-cpFP1 | 530 | 592 | 40,000 | 0.12 | [1] |

Experimental Protocols

Site-Specific Incorporation of this compound

The introduction of ATyr at a specific site within the GFP sequence is achieved through amber stop codon suppression technology.[4] This method utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the non-canonical amino acid.

Workflow for Site-Specific Incorporation:

Protein Expression and Purification of ATyr-Modified GFP

Optimized expression conditions are critical for producing high-purity red-shifted protein and minimizing the presence of undesired green fluorescent species.[1] A key factor is the restriction of oxygen, as the 3-aminotyrosine is sensitive to oxidation.[1]

Detailed Protocol:

-

Culture Preparation: Inoculate a single colony of transformed E. coli into Terrific Broth (TB) supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin and 35 µg/mL chloramphenicol) in a sealed culture tube and grow overnight at 37°C with shaking.[1]

-

Scale-up and Oxygen Limitation: Add 1 mL of the starter culture to 100 mL of fresh TB with antibiotics in a sealed 500 mL flask to limit oxygen availability. Incubate at 37°C with shaking for approximately 4 hours until the optical density at 600 nm (OD₆₀₀) reaches 0.6.[1]

-

Induction: Induce protein expression by adding 0.2% L-arabinose and 4 mM this compound to the culture.[1] Continue incubation under oxygen-limited conditions.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or other appropriate methods.

-

Purification: Clarify the lysate by centrifugation. The ATyr-modified GFP can then be purified using standard chromatography techniques, such as nickel-affinity chromatography if a His-tag is present.

Proposed Mechanism of Red Shift

The introduction of the amino group at the 3-position of the tyrosine that forms the chromophore is the primary cause of the red shift. This creates a "double-donor" system that alters the electronic structure of the chromophore.

Conclusion

The genetic encoding of this compound provides a robust and versatile method for red-shifting the fluorescence of GFP and GFP-based biosensors. The underlying mechanism, rooted in the creation of a "double-donor" chromophore, offers a clear rationale for the observed spectral changes. By carefully controlling experimental conditions, particularly oxygen levels, researchers can reliably produce these valuable red-shifted fluorescent proteins. This technology significantly expands the toolkit for multiplexed imaging and the development of next-generation biosensors, enabling deeper and more complex investigations into biological systems.

References

- 1. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Photophysics of Green Fluorescent Protein: Influence of the Key Amino Acids at Positions 65, 203, and 222 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Site-Specific Incorporation of 3-Amino-L-tyrosine into Proteins

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing and engineering protein function, enabling the introduction of novel chemical moieties such as fluorescent probes, post-translational modifications, and reactive handles for bioconjugation. 3-Amino-L-tyrosine (3-AmTyr), an analog of L-tyrosine, offers a unique primary aromatic amine group, making it a valuable tool for targeted chemical ligation and for studying the effects of modifying the electronic properties of the tyrosine ring. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its subsequent site-specific incorporation into recombinant proteins using amber codon suppression technology. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary information to utilize this versatile ncAA in their work.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through a robust two-step process starting from commercially available L-tyrosine. The first step involves the regioselective nitration of the phenolic ring at the 3-position to yield 3-nitro-L-tyrosine. The second step is the reduction of the nitro group to a primary amine, yielding the final product, this compound.

Caption: Two-step chemical synthesis pathway for this compound.

Experimental Protocols for Synthesis

Protocol 1: Nitration of L-tyrosine to 3-nitro-L-tyrosine This protocol is adapted from established electrophilic aromatic substitution procedures for tyrosine.

-

Safety Precaution: This procedure involves concentrated acids and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

-

Dissolution: In a 100 mL round-bottom flask, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid while stirring at room temperature until fully dissolved.

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

-

Nitration Mixture Preparation: In a separate cooled beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid.

-

Reaction: Add the nitrating mixture dropwise to the cooled L-tyrosine solution over 30 minutes, ensuring the reaction temperature is maintained below 10 °C.

-

Stirring: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.

-

Quenching: Quench the reaction by carefully pouring the mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-nitro-L-tyrosine will form.

-

Purification (Recrystallization): Collect the crude product by vacuum filtration. Dissolve the solid in a minimal amount of hot deionized water (80-90 °C). Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration and dry under vacuum.

Protocol 2: Reduction of 3-nitro-L-tyrosine to this compound This protocol utilizes sodium dithionite, a chemoselective reducing agent that is effective for converting aromatic nitro groups to amines.[1][2][3]

-

Dissolution: Dissolve the 3-nitro-L-tyrosine (1.0 mmol) in an appropriate solvent system (e.g., a mixture of an organic solvent like THF or ethanol and water).

-

Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium dithionite (Na₂S₂O₄, typically 2-4 equivalents).

-

Reaction: Slowly add the aqueous sodium dithionite solution to the 3-nitro-L-tyrosine solution with vigorous stirring at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, neutralize the mixture if necessary. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization to achieve high purity.

Quantitative Data for Synthesis

| Step | Reaction | Reagents | Typical Yield | Purity | Reference(s) |

| 1 | Nitration | L-Tyrosine, HNO₃, H₂SO₄ | ~63% | >95% (after recrystallization) | [4] |

| 2 | Reduction | 3-Nitro-L-tyrosine, Na₂S₂O₄ | >90% | >98% (after purification) | [1][2] |

Site-Specific Incorporation of this compound into Proteins

The incorporation of 3-AmTyr at a specific site within a protein is achieved by expanding the genetic code of a host organism, typically E. coli. This methodology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The system hijacks a nonsense codon, most commonly the amber stop codon (UAG), reassigning it to encode the non-canonical amino acid.

The key components are:

-

Orthogonal aaRS/tRNA Pair: A synthetase that specifically recognizes and charges 3-AmTyr onto its partner tRNA, but does not recognize endogenous amino acids or tRNAs. The most commonly used system for 3-AmTyr is based on an evolved tyrosyl-tRNA synthetase from Methanococcus jannaschii (MjaYRS).[5][6]

-

Engineered Gene: The gene of interest is mutated to introduce a UAG (amber) codon at the desired site of incorporation.

-

Expression System: A two-plasmid system is often used in E. coli. One plasmid, such as pEvol-MjaYRS , carries the genes for the orthogonal MjaYRS mutant and its corresponding tRNA.[6][7] The second plasmid carries the target gene containing the amber codon.

-

Culture Media: The expression medium must be supplemented with this compound, which is taken up by the cells.

Caption: Workflow for amber suppression-mediated incorporation of 3-AmTyr.

Experimental Protocol for Protein Incorporation

This protocol is adapted from a method for expressing circularly permuted green fluorescent protein (cpGFP) containing 3-AmTyr in E. coli.[7]

-

Transformation: Co-transform electrocompetent E. coli cells (e.g., DH10B) with the pEvol-MjaYRS plasmid (containing the synthetase/tRNA pair) and the pBAD plasmid containing the target gene with an amber (TAG) codon at the desired position.

-

Starter Culture: Inoculate a single colony into 3 mL of Terrific Broth (TB) medium supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin and 35 µg/mL chloramphenicol). Grow overnight at 37 °C with shaking (250 rpm).

-

Expression Culture: Inoculate 100 mL of fresh TB medium (with antibiotics) in a 500 mL flask with 1 mL of the saturated starter culture. To limit the oxidation of 3-AmTyr, it is recommended to seal the flask.[6][7]

-

Growth: Shake the culture at 37 °C and 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.2.

-

Induction: Add this compound to a final concentration of 2-4 mM. Induce the expression of the target protein by adding L-arabinose to a final concentration of 0.2% (w/v).

-

Expression: Continue shaking the sealed flask at a reduced temperature (e.g., 30 °C) for an extended period (e.g., 48 hours) to allow for protein expression and incorporation.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and purify the target protein using standard chromatography techniques, such as Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography for further purification.[7]

-

Verification: Confirm the successful incorporation of 3-AmTyr and the integrity of the purified protein using ESI-MS (Electrospray Ionization Mass Spectrometry), which will show a mass shift corresponding to the incorporation of 3-AmTyr (C₉H₁₂N₂O₃, MW: 196.20 g/mol ) in place of a canonical amino acid.

Quantitative Data for Protein Incorporation

| Parameter | Protein | Expression System | Value | Reference(s) |

| Protein Yield | aY-sfGFP | E. coli with pEvol-MjaYRS | ~6.7 mg / L culture | [5] |

| Incorporation Efficiency | 14-3-3 β | E. coli with nY GCE system | Homogenously nitrated (high efficiency) | [8] |

| Protein Purity | [NO₂Y₇₃₀]-α2 | E. coli | ~95% (from SDS-PAGE) | [9] |

Note: Data for incorporation efficiency and purity are often context-dependent. The data for 14-3-3 β (containing 3-nitro-tyrosine) and [NO₂Y₇₃₀]-α2 are included to provide representative values for similar systems, as explicit percentage efficiency for 3-AmTyr is not always reported but is implied to be high by the reported protein yields.

Applications in Research and Drug Development

The successful synthesis and incorporation of this compound opens up numerous applications:

-

Bioconjugation: The primary aromatic amine of 3-AmTyr serves as a versatile chemical handle for site-specific protein modification using amine-reactive chemistry, allowing for the attachment of drugs, polymers (e.g., PEG), or imaging agents.

-

Fluorescent Probes: When incorporated into the chromophore of fluorescent proteins, 3-AmTyr can induce a significant red-shift in their excitation and emission spectra, enabling the creation of novel biosensors for multiplexed imaging.[10]

-

Probing Protein Environment: The amino group can act as a probe for the local electrostatic environment within a protein. Its pKa is sensitive to its surroundings, providing insights into protein structure and function.

-

Studying Redox Biology: 3-AmTyr is the reduced form of 3-nitrotyrosine, a biomarker for nitroxidative stress.[11][12] Incorporating 3-AmTyr allows for precise studies of its role in redox pathways and its potential as an intermediate in protein "denitration" processes.[13]

Conclusion

This guide outlines a clear and reproducible pathway for the synthesis of this compound and its targeted incorporation into proteins. By leveraging a two-step chemical synthesis and a well-established amber suppression system based on an evolved MjaYRS, researchers can produce custom proteins containing this valuable non-canonical amino acid. The detailed protocols and quantitative data provided herein serve as a foundational resource for scientists aiming to explore new frontiers in protein engineering, drug development, and cellular imaging.

References

- 1. benchchem.com [benchchem.com]

- 2. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. addgene.org [addgene.org]

- 7. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genetic encoding of 3‐nitro‐tyrosine reveals the impacts of 14‐3‐3 nitration on client binding and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A general strategy to red-shift green fluorescent protein-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 3-Amino-L-tyrosine in Aqueous Buffers

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel compounds is paramount to successful formulation and therapeutic application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-L-tyrosine, a critical amino acid analogue, in aqueous buffer systems. The information presented herein is crucial for the development of stable and effective formulations for preclinical and clinical evaluation.

Solubility Profile of this compound

The aqueous solubility of this compound, much like its parent amino acid L-tyrosine, is significantly influenced by the pH of the medium. Due to a lack of specific quantitative data for this compound, the following data for L-tyrosine is presented as a close approximation. The zwitterionic nature of the molecule, possessing both an acidic carboxylic acid group and a basic amino group, results in its lowest solubility at the isoelectric point (pI).

Impact of pH on Solubility

The solubility of L-tyrosine exhibits a characteristic U-shaped curve with respect to pH. It is sparingly soluble in neutral pH ranges and demonstrates increased solubility in both acidic and alkaline conditions. This is attributed to the protonation of the carboxyl group at low pH and the deprotonation of the amino and phenolic hydroxyl groups at high pH, leading to the formation of more soluble salt forms.

Table 1: Solubility of L-Tyrosine in Aqueous Solutions at 25°C as a Function of pH

| pH | Solubility (mg/mL) | Molar Solubility (mol/L) |

| 1.8 | 2.0 | ~0.011 |

| 3.2 - 7.5 | 0.45 | ~0.0025 |

| 9.5 | 1.4 | ~0.0077 |

| 10.0 | 3.8 | ~0.021 |

Data extrapolated from studies on L-tyrosine and should be considered an estimate for this compound.[1][2]

Effect of Temperature on Solubility

Influence of Buffer Composition and Ionic Strength

The composition of the buffer and its ionic strength can also modulate the solubility of this compound. The presence of salts can either increase or decrease solubility through mechanisms such as the salting-in or salting-out effect. For instance, the presence of NaCl has been shown to reduce the solubility of L-tyrosine.[4]

Stability Profile of this compound

The stability of this compound in aqueous buffers is a critical parameter for ensuring the integrity and efficacy of a drug product. Degradation can occur through several pathways, including oxidation, photodegradation, and enzymatic activity.

pH-Dependent Stability

The stability of this compound is expected to be pH-dependent. Similar to other phenolic compounds, it is more susceptible to oxidation at alkaline pH. Acidic conditions generally provide a more stable environment. For the related compound N-Acetyl-L-tyrosine, optimal stability is observed in the pH range of 4-7.[5]

Susceptibility to Oxidation

The phenolic ring and the additional amino group on the ring of this compound make it susceptible to oxidation. Oxidative degradation can be initiated by factors such as dissolved oxygen, metal ions, and exposure to light. The oxidation of tyrosine can lead to the formation of various products, including 3,4-dihydroxyphenylalanine (DOPA) and dityrosine crosslinks.[6][7]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. This process can lead to the formation of various photoproducts and a loss of potency.[8][9] Photostability testing is therefore a crucial aspect of formulation development.

Enzymatic Degradation

This compound may be a substrate for various enzymes, most notably tyrosinase. Tyrosinase can catalyze the oxidation of the phenolic group, initiating a cascade of reactions that can lead to the formation of colored byproducts and degradation of the parent molecule.[10][11][12][13]

Experimental Protocols

The following section outlines detailed methodologies for the assessment of the solubility and stability of this compound in aqueous buffers.

Solubility Determination Protocol

This protocol describes a method for determining the equilibrium solubility of this compound in various aqueous buffers at different pH values and temperatures.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate, TRIS) at the desired pH values (e.g., 5.0, 7.0, 9.0).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in sealed vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Incubate the vials at a constant temperature (e.g., 25°C, 37°C) with continuous agitation (e.g., using a shaker or stirrer) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated stability-indicating HPLC method.

Stability Testing: Forced Degradation Protocol

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[14][15]

Diagram 2: Forced Degradation Study Design

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Photocatalytic oxidation of tyrosine using colloidal CdS particles under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Novel Role of Tyrosinase Enzymes in the Storage of Globally Significant Amounts of Carbon in Wetland Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. Protein Forced Degradation Studies [intertek.com]

3-Amino-L-tyrosine CAS number and molecular weight

An In-depth Technical Guide to 3-Amino-L-tyrosine

This technical guide provides comprehensive information on the chemical properties, experimental applications, and methodologies related to this compound. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who are interested in leveraging the unique properties of this unnatural amino acid.

Core Properties of this compound

This compound (3aY or aY) is a derivative of the canonical amino acid L-tyrosine, distinguished by an additional amino group at the third position of the phenyl ring.[1] This modification imparts unique chemical and biological properties, making it a valuable tool in protein engineering and cellular studies. It is commonly available as a free base or as a more soluble hydrochloride salt.

Data Presentation

The table below summarizes the key quantitative data for this compound and its dihydrochloride salt form.

| Property | This compound (Free Base) | This compound (Dihydrochloride) |

| CAS Number | 300-34-5[1][2][3] | 23279-22-3[4][5] |

| Molecular Formula | C₉H₁₂N₂O₃[1] | C₉H₁₂N₂O₃ • 2HCl[4] |

| Molecular Weight | 196.20 g/mol [1] | 269.12 g/mol [6] |

| IUPAC Name | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid[1] | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid; dihydrochloride |

| Purity (Typical) | ≥95%[2] | ≥98% (HPLC)[5] |

Key Applications and Experimental Protocols

A primary application of this compound is its site-specific incorporation into proteins as a noncanonical amino acid (ncAA). This technique is particularly powerful for modifying fluorescent proteins, where the introduction of this compound into the chromophore can induce a significant red shift in the protein's fluorescence spectrum.[5][7] This "green-to-red" conversion is advantageous for multiplexed imaging and studies in environments with high autofluorescence, as red light penetrates tissues more deeply and causes less phototoxicity.[1]

Experimental Protocol: Site-Specific Incorporation of this compound into Green Fluorescent Protein (GFP) in E. coli

This protocol outlines a general methodology for the expression of a GFP variant containing this compound at a specific site, adapted from methodologies described in recent literature.[5][7] The procedure relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that specifically recognizes this compound and incorporates it in response to a nonsense codon (e.g., the amber stop codon, TAG) engineered into the gene of interest.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein (e.g., cpGFP) with a TAG codon at the desired incorporation site (e.g., the chromophore-forming tyrosine residue).

-

pEvol plasmid containing the gene for an engineered aaRS specific for this compound (e.g., MjaYRS) and its cognate tRNA.[5]

-

This compound (aY).

-

Culture media: Terrific Broth (TB) or 2YT Agar.[5]

-

Antibiotics (e.g., ampicillin, chloramphenicol).

-

L-arabinose for induction.

-

Standard molecular biology equipment for transformation, cell culture, and protein purification.

Methodology:

-

Transformation: Co-transform the E. coli host strain with the target protein expression plasmid and the pEvol-MjaYRS plasmid using standard chemical transformation or electroporation protocols.

-

Colony Selection: Plate the transformed cells on a 2YT agar plate containing the appropriate antibiotics, 2 mM this compound, and 0.2% (w/v) L-arabinose. Incubate overnight at 37°C. Following incubation, seal the plates and maintain them at room temperature for 48-72 hours to allow for chromophore maturation.[5]

-

Starter Culture: Inoculate a single colony exhibiting red fluorescence into a starter culture of TB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 100 mL of fresh TB medium (supplemented with antibiotics in a 500 mL flask) with 1 mL of the saturated starter culture. To promote a reduced cellular state, which enhances the formation of the red-emitting species, seal the flask to restrict oxygen.[5][7]

-

Induction: Incubate the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6. Induce protein expression by adding L-arabinose to a final concentration of 0.2% and this compound to a final concentration of 4 mM.[5]

-

Protein Expression: Reseal the flask and continue incubation at 30°C with shaking (250 rpm) for 48 hours to allow for protein expression and maturation of the red-shifted chromophore.[5]

-

Cell Harvesting and Lysis: Pellet the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 1x PBS, pH 7.4) and lyse the cells using sonication or another appropriate method.

-

Purification and Analysis: Purify the red fluorescent protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged). Confirm the identity and purity of the protein via SDS-PAGE and characterize its spectral properties using absorbance and fluorescence spectroscopy.

Visualized Workflow and Pathways

The following diagrams illustrate key conceptual and experimental workflows related to the application of this compound.

Caption: Workflow for genetic incorporation of this compound.

Caption: Mechanism of fluorescence red-shifting in GFP.

References

- 1. A general strategy to red-shift green fluorescent protein-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Spectrum: A Technical Guide to the Theoretical Basis of Spectral Shifts in Aminotyrosine-Containing Proteins

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of the unnatural amino acid 3-aminotyrosine (aY) into fluorescent proteins has emerged as a powerful strategy for inducing red-shifted fluorescence, expanding the palette of available biosensors for multiplexed imaging and deep-tissue applications. This guide provides an in-depth exploration of the theoretical underpinnings of these spectral shifts, complemented by detailed experimental protocols and quantitative data to facilitate further research and development in this exciting field.

Core Theoretical Principles

The spectral shift observed in aminotyrosine-containing proteins is a multifactorial phenomenon rooted in the interplay between the inherent photophysical properties of the aminotyrosine-modified chromophore and its local microenvironment within the protein scaffold. The key theoretical concepts governing these shifts are solvatochromism, the unique electronic nature of the aminotyrosine chromophore, and excited-state proton transfer (ESPT).

Solvatochromism: The Influence of the Microenvironment

Solvatochromism describes the change in a substance's color or spectral properties in response to the polarity of its solvent or surrounding medium.[1] Within a protein, the local microenvironment of the chromophore, dictated by the arrangement of nearby amino acid residues and water molecules, creates a unique "solvent" cavity. The polarity and hydrogen-bonding capacity of this microenvironment can differentially stabilize the ground and excited electronic states of the chromophore.[1][2]

An increase in the polarity of the microenvironment typically leads to a stabilization of the more polar excited state, resulting in a red shift (bathochromic shift) of the emission spectrum.[1] Conversely, a less polar environment can lead to a blue shift (hypsochromic shift). The introduction of aminotyrosine can alter the chromophore's susceptibility to these solvatochromic effects due to changes in its dipole moment upon excitation.

The "Double-Donor" Chromophore: Elevating Ground-State Energy

Quantum mechanical studies have revealed that the incorporation of 3-aminotyrosine into the chromophore of Green Fluorescent Protein (GFP)-like proteins creates a unique "double-donor" structure. This structure, featuring both the hydroxyl and amino groups on the phenolic ring of the chromophore, elevates the ground-state energy and enhances charge transfer upon photoexcitation. This elevation of the ground-state energy effectively reduces the energy gap between the ground and first excited states, contributing significantly to the observed red shift in both absorption and emission spectra.

Excited-State Proton Transfer (ESPT): A Pathway to Large Stokes Shifts

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from an acidic group to a basic group within the same molecule or to a nearby molecule upon photoexcitation.[3][4] This process is often associated with a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

In aminotyrosine-containing proteins, the amino group can participate in ESPT pathways, leading to the formation of a transient, electronically distinct species that emits at a longer wavelength.[3][5] The efficiency and kinetics of ESPT are highly sensitive to the local hydrogen-bonding network and the conformation of the protein, providing another layer of environmental sensitivity to the fluorescence of these proteins.[6]

Quantitative Data on Aminotyrosine-Containing Fluorescent Proteins

The following tables summarize the key photophysical properties of several aminotyrosine-containing protein variants, providing a basis for comparison and selection for specific applications.

| Protein Variant | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Brightness (ε × Φ) | Reference |

| aY-cpGFP | 521 | 590 | 69 | 48,700 | 0.14 | 6,818 | [7] |

| O-aY-cpFP0.1 | 512 | 571 | 59 | - | - | - | [7] |

| O-aY-cpFP1 | 513 | 577 | 64 | - | - | - | [7] |

| R-aY-cpFP0.1 | 524 | 595 | 71 | - | - | - | [7] |

| R-aY-cpFP1 | 525 | 598 | 73 | - | - | - | [7] |

| aY in GFP (HEK293T cells) | +56 (shift) | +95 (shift) | - | - | - | - | [8] |

Note: "-" indicates data not available in the cited source.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of aminotyrosine-containing proteins.

Site-Directed Mutagenesis for Unnatural Amino Acid Incorporation

This protocol outlines the general steps for incorporating an unnatural amino acid like 3-aminotyrosine at a specific site in a protein of interest using the amber suppression method.

Materials:

-

Plasmid DNA encoding the protein of interest with an amber stop codon (TAG) at the desired mutation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid (e.g., pEVOL-aYRS).

-

Competent E. coli expression strain (e.g., BL21(DE3)).

-

LB agar plates and liquid media containing appropriate antibiotics.

-

3-aminotyrosine (aY).

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Arabinose for induction of the synthetase.

Procedure:

-

Generate the Amber Mutant: Introduce a TAG codon at the desired site in the gene of interest using a site-directed mutagenesis kit (e.g., QuikChange).

-

Co-transformation: Transform the competent E. coli cells with both the plasmid containing the amber mutant of your gene of interest and the pEVOL plasmid for the unnatural amino acid.

-

Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume of LB medium containing antibiotics and the unnatural amino acid (e.g., 1 mM 3-aminotyrosine) with the starter culture.

-

Growth and Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce the expression of the synthetase with arabinose (e.g., 0.02%) and the target protein with IPTG (e.g., 0.5 mM).

-

Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for several hours to overnight to allow for protein expression and folding.

-

Harvest and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

UV-Visible Absorption Spectroscopy

This protocol describes how to measure the absorption spectrum and determine the concentration of a purified aminotyrosine-containing protein.

Materials:

-

Purified protein solution.

-

Buffer identical to the one the protein is dissolved in (for blanking).

-

Quartz cuvettes (1 cm path length).

-

UV-Visible spectrophotometer.

Procedure:

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the protein buffer from 220 nm to 700 nm.

-

Sample Measurement: Replace the buffer with the purified protein solution and record the absorption spectrum over the same wavelength range.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

To determine the protein concentration, use the Beer-Lambert law: A = εcl where:

-

A is the absorbance at λ_max.

-

ε is the molar extinction coefficient of the protein at that wavelength (in M⁻¹cm⁻¹).

-

c is the concentration of the protein (in M).

-

l is the path length of the cuvette (typically 1 cm).

-

-

The molar extinction coefficient can be estimated from the amino acid sequence or determined experimentally.

-

Fluorescence Spectroscopy

This protocol details the measurement of fluorescence excitation and emission spectra.

Materials:

-

Purified protein solution with an absorbance of 0.05-0.1 at the excitation wavelength.

-

Buffer for blank measurements.

-

Fluorescence cuvette.

-

Fluorometer.

Procedure:

-

Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm).

-

Emission Spectrum:

-

Set the excitation wavelength to the absorption maximum (λ_ex) of the protein.

-

Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., λ_ex + 20 nm to 700 nm).

-

Record the fluorescence intensity as a function of wavelength.

-

Subtract the spectrum of a buffer blank.

-

-

Excitation Spectrum:

-

Set the emission wavelength to the maximum of the emission spectrum (λ_em).

-

Scan the excitation wavelengths over a range that covers the absorption spectrum (e.g., 300 nm to λ_em - 20 nm).

-

Record the fluorescence intensity as a function of wavelength.

-

Subtract the spectrum of a buffer blank.

-

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of a protein relative to a known standard.

Materials:

-

Purified protein solution.

-

A quantum yield standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95).

-

Solutions of the protein and the standard with absorbances between 0.01 and 0.1 at the excitation wavelength.

-

UV-Visible spectrophotometer and fluorometer.

Procedure:

-

Absorbance Measurements: Measure the absorbance of the protein and standard solutions at the same excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectra of the protein and standard solutions using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the protein (I_sample) and the standard (I_std).

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the study of aminotyrosine-containing proteins.

Caption: Solvatochromic effect on absorption and emission spectra.

Caption: Workflow for producing and characterizing aY-proteins.

Caption: Receptor Tyrosine Kinase signaling with a FRET biosensor.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]

- 4. biorxiv.org [biorxiv.org]

- 5. horiba.com [horiba.com]

- 6. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]

- 7. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aminotyrosine | Unnatural Amino Acids | Tocris Bioscience [tocris.com]

An In-Depth Technical Guide to the Safety and Handling of 3-Amino-L-tyrosine in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-L-tyrosine, a derivative of the amino acid L-tyrosine. Due to the limited availability of specific toxicological data for this compound, this document combines available information on the compound with established best practices for handling related amino acid analogs and potentially cytotoxic substances. Researchers must exercise caution and apply sound laboratory judgment when working with this compound.

Hazard Identification and Classification

Data specific to the hazard classification of this compound under the Globally Harmonized System (GHS) is not widely available. However, considering its structural similarity to L-tyrosine and its reported cytotoxic effects, a precautionary approach is warranted. Some suppliers of L-tyrosine have classified it as a skin and eye irritant and as a suspected carcinogen (Category 2).[1] Therefore, this compound should be handled as a potentially hazardous substance.

Potential Hazards:

-

Skin and Eye Irritation: May cause irritation upon contact.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

-

Cytotoxicity: Has been shown to be cytotoxic to certain cancer cell lines.

-

Unknown Long-term Effects: The chronic toxicological properties have not been fully investigated.

Toxicological Data

Comprehensive toxicological data for this compound is limited. The following table summarizes available data and data for the related compound, L-tyrosine, for reference.

| Parameter | Value | Species | Route | Source |

| This compound | ||||

| In Vitro Cytotoxicity | Cytotoxic to KG-1 leukemia cells | Human | In Vitro | |

| L-tyrosine | ||||

| Acute Oral LD50 | > 5,110 mg/kg | Rat | Oral | [2] |

| Skin Corrosion/Irritation | Not classified as an irritant | Reconstructed Human Epidermis (RhE) | Dermal | [2] |

| Serious Eye Damage/Irritation | No eye irritation | Bovine Cornea | Ocular |

Personal Protective Equipment (PPE)

Due to the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

| PPE Category | Recommendation | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling concentrated solutions or for prolonged tasks. | Prevents skin contact. |

| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination. | Protects clothing and skin from contamination. |

| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or when aerosols may be generated. | Prevents inhalation of fine particles. |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on best practices for handling potentially hazardous and cytotoxic powders and solutions.

Weighing and Dissolving this compound Powder

This protocol outlines the steps for safely weighing and preparing solutions of this compound to minimize exposure.

Figure 1: Workflow for Weighing and Dissolving this compound.

Methodology:

-

Preparation:

-

Don all required PPE as specified in the table above.

-

Prepare the work surface of a certified chemical fume hood by covering it with a disposable, absorbent bench liner.

-

Assemble all necessary materials: this compound, appropriate solvent, glassware, spatula, and waste container.

-

-

Weighing:

-

Use an analytical balance within a containment enclosure or in a fume hood.

-

Carefully transfer the desired amount of this compound powder onto weigh paper using a clean spatula. Avoid creating dust.

-

-

Dissolving:

-

Transfer the weighed powder into a suitable container (e.g., beaker, flask).

-

Slowly add the desired solvent.

-

Gently swirl or stir the mixture to dissolve the powder. Sonication may be used if necessary.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces with a damp cloth.

-

Dispose of the weigh paper and any contaminated disposables in a designated hazardous waste container.

-

Clean all glassware thoroughly.

-

Spill Cleanup Procedure

Prompt and appropriate action is crucial in the event of a spill.

Figure 2: General Workflow for Spill Cleanup.

Methodology:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

-

Don PPE: Put on appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

-

Containment:

-

For Solid Spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.

-

For Liquid Spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or granules), starting from the outside and working inwards.

-

-

Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.

-

Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional guidelines.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous chemical waste.

-

Solid Waste: Unused powder, contaminated weigh boats, and PPE should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.

-

Sharps: Needles and other sharps used to handle solutions should be disposed of in a designated sharps container for hazardous materials.

Emergency Procedures

In case of exposure, follow these first aid measures immediately:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][4][5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5]

Potential Mechanism of Action and Signaling Pathways

While the precise mechanisms of action for this compound are not fully elucidated, its structural similarity to L-tyrosine suggests potential interactions with pathways involving this natural amino acid.

Competitive Inhibition of Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA. As an analog of L-tyrosine, this compound may act as a competitive inhibitor of this enzyme.

References

The Cytotoxic Potential of 3-Amino-L-tyrosine in Cellular Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding of the cytotoxic potential of 3-Amino-L-tyrosine in various cell lines. The document summarizes available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes proposed signaling pathways and workflows to support further research and development in this area.

Quantitative Analysis of Cytotoxicity

The selective cytotoxic effects of this compound have been primarily reported in leukemia cell lines, with a notable correlation to cellular peroxidase activity.[1] While comprehensive screening across a wide range of cancer cell lines is not extensively documented in publicly available literature, the existing data provides a foundation for understanding its potential as a targeted cytotoxic agent.

Table 1: Summary of this compound Cytotoxicity Data

| Cell Line | Cell Type | Cytotoxicity Metric | Concentration/Value | Citation |

| KG-1 | Human Acute Myelogenous Leukemia | Effective Cytotoxic Concentration | 200-400 µg/ml | [1] |

| Various | Not Specified | IC50 | Data Not Available |

Note: The available data is currently limited. Further studies are required to establish IC50 values across a broader panel of cancer and non-cancerous cell lines to fully characterize the cytotoxic profile of this compound.

Proposed Mechanism of Action: Peroxidase-Mediated Cytotoxicity

The selective cytotoxicity of this compound is hypothesized to be linked to its bioactivation by cellular peroxidases, such as myeloperoxidase, which is abundant in myeloid leukemia cells like KG-1.[1] This mechanism suggests that this compound may act as a pro-drug, being converted to a potent cytotoxic agent within target cells that possess the necessary enzymatic machinery.

The proposed cascade involves the enzymatic oxidation of this compound by peroxidase in the presence of hydrogen peroxide. This reaction is thought to generate highly reactive quinoneimine intermediates. These intermediates can then lead to cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), covalent modification of essential cellular macromolecules (proteins, DNA), and induction of apoptotic pathways.

Signaling Pathway for Peroxidase-Mediated Apoptosis

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, initiated by peroxidase activation.

References

Methodological & Application

Application Notes and Protocols: Site-Specific Incorporation of 3-Amino-L-tyrosine into Fluorescent Proteins via Amber Suppression

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genetic code expansion via amber suppression has emerged as a powerful tool for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technique enables the introduction of novel chemical functionalities, such as unique fluorescent properties, into proteins of interest. 3-Amino-L-tyrosine (aY) is a particularly interesting ncAA, as its incorporation into the chromophore of green fluorescent protein (GFP) and its derivatives can induce a significant red-shift in their fluorescence spectra. This red-shift is advantageous for cellular imaging, offering reduced phototoxicity, minimized autofluorescence, and deeper tissue penetration.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into fluorescent proteins using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in Escherichia coli. The protocols cover site-directed mutagenesis, protein expression and purification, and characterization of the resulting red-shifted fluorescent protein.

Principle of Amber Suppression for this compound Incorporation

The core of this technology lies in the utilization of an orthogonal translation system that operates independently of the host cell's endogenous machinery. This system is composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is evolved to specifically recognize and charge the tRNA with this compound. The tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG).

When a gene of interest, such as a fluorescent protein, is mutated to contain an in-frame amber codon at a specific site, translation would normally terminate prematurely. However, in the presence of the orthogonal system and this compound in the growth medium, the engineered aaRS charges its tRNA with this compound. This charged tRNA then delivers the ncAA to the ribosome at the UAG codon, allowing for the synthesis of a full-length protein containing this compound at the desired position.

References

Application Notes and Protocols for Expressing Red-Shifted Biosensors with 3-Amino-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetically encoded fluorescent biosensors are powerful tools for real-time monitoring of molecular events in living cells. While Green Fluorescent Protein (GFP) and its variants have been instrumental in developing a vast array of biosensors, their spectral properties can be limiting due to cellular autofluorescence and phototoxicity in the blue-green range. Red-shifted biosensors offer significant advantages, including deeper tissue penetration and reduced phototoxicity. A robust strategy to achieve this is the site-specific incorporation of the non-canonical amino acid 3-Amino-L-tyrosine (aY) into the chromophore of GFP-based biosensors. This technique, facilitated by genetic code expansion, results in a spontaneous green-to-red conversion of the fluorescent protein, thereby expanding the palette of available biosensors.[1][2][3]

These application notes provide detailed protocols for the expression of red-shifted biosensors using this compound in both Escherichia coli and mammalian cells.

Principle of Red-Shifted Biosensor Expression

The core of this technology lies in the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair is engineered to uniquely recognize this compound and incorporate it into a growing polypeptide chain in response to a specific codon, typically the amber stop codon (UAG), that has been introduced at a designated site in the gene of interest.[4][5] For red-shifting GFP-based biosensors, the UAG codon is introduced at the position of the tyrosine residue that forms part of the chromophore (e.g., Tyr66 in sfGFP).[2] When the orthogonal pair and the mutant biosensor are expressed in the presence of this compound, the full-length protein is synthesized with the non-canonical amino acid at the desired position, leading to the red-shifted fluorescence.

Diagram of Genetic Code Expansion for this compound Incorporation

Caption: Mechanism of this compound incorporation via an orthogonal synthetase/tRNA pair.

Quantitative Data Presentation

The incorporation of this compound into various GFP-based biosensors results in a consistent red shift in their spectral properties. While preserving the molecular brightness and dynamic range of the original biosensor, the excitation and emission maxima are shifted to longer wavelengths.[1][6]

| Biosensor | Original Excitation Max (nm) | aY-modified Excitation Max (nm) | Original Emission Max (nm) | aY-modified Emission Max (nm) | Quantum Yield (aY-modified) | Brightness (aY-modified) |

| sfGFP | ~485 | ~513 | ~510 | ~577 | ~0.3 - 0.5 | Preserved/Enhanced |

| cpGFP | ~485 | ~513 | ~510 | ~577 | ~0.38 (O-aY-cpFP1) | Doubled (O-aY-cpFP1) |

| iGluSnFR | ~490 | Red-shifted | ~515 | Red-shifted | Comparable | Preserved |

| generic ATP sensor | ~488 | Red-shifted | ~510 | Red-shifted | Comparable | Preserved |